2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE
Description
Properties
IUPAC Name |
2-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-5-3-6-9-7(12)4-8(13)11(6)10-5/h3H,2,4H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSCJGWWYUGMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=O)CC(=O)NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the condensation with a suitable aldehyde to form the pyrimidine ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound affects the phosphorylation state of proteins, or metabolic pathways, where it interferes with enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, commercial, and safety attributes of 2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione and its analogs.
Key Observations:
Substituent Effects: Ethyl vs. The propyl variant’s safety data (P210) suggests higher flammability risks due to its longer alkyl chain . Ethyl vs. Allyl: The allyl (C₃H₅) substituent introduces a reactive double bond, which may increase susceptibility to oxidation or Michael addition reactions. This could limit shelf stability compared to the ethyl derivative .
Heterocycle Variations: The triazolo[1,5-a]pyrimidine analog (C₇H₈N₄O₂) replaces the pyrazole ring with a triazole, increasing nitrogen content.
Commercial Availability :
- The allyl-substituted pyrazolo-pyrimidine dione has two suppliers, indicating broader industrial or research applications compared to the propyl and triazolo analogs .
Safety Profile :
- Only the propyl analog explicitly requires precautions against heat exposure, implying that alkyl chain length influences flammability risks . The triazolo variant’s lack of hazard statements suggests greater stability .
Research Implications
- Pharmacological Potential: The ethyl group’s balance of moderate lipophilicity and stability may make it preferable for drug design over bulkier (propyl) or reactive (allyl) substituents.
- Synthetic Feasibility : The triazolo analog’s higher molecular weight (180.16) and nitrogen content could complicate synthesis but offer unique electronic properties for catalysis or binding studies .
Biological Activity
2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and other therapeutic potentials based on recent studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 151.21 g/mol
- CAS Number : 1500527-05-8
Anticancer Activity
Recent research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various pyrazolo derivatives against multiple cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 3.79 | Induces apoptosis |
| Compound B | NCI-H460 | 42.30 | Inhibits cell proliferation |
| Compound C | Hep-2 | 3.25 | Cytotoxic effect via microtubule disassembly |
These findings suggest that 2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine derivatives can effectively inhibit cancer cell growth through various mechanisms.
Anti-inflammatory Properties
In addition to anticancer activity, pyrazolo compounds have been explored for their anti-inflammatory effects. A study highlighted that these compounds inhibit key inflammatory pathways by modulating cytokine release and reducing oxidative stress markers in vitro.
Case Study 1: Antitumor Efficacy
A notable case study involved the administration of a pyrazolo derivative in a murine model of cancer. The treated group exhibited a significant reduction in tumor size compared to the control group, with histological analysis revealing increased apoptosis in tumor tissues.
Case Study 2: Phosphodiesterase Inhibition
Another study investigated the phosphodiesterase (PDE) inhibitory activity of pyrazolo derivatives. The compound demonstrated potent inhibition of PDE enzymes, which is crucial for regulating various physiological processes including inflammation and cellular signaling pathways.
The biological activities of 2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine are attributed to several mechanisms:
- Inhibition of Cell Cycle Progression : Compounds interfere with cell cycle regulators leading to G1 phase arrest.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Inhibition of Angiogenesis : Reduction in vascular endothelial growth factor (VEGF) expression.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethyl-pyrazolo[1,5-a]pyrimidine-5,7-dione derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as aminopyrimidines or pyrazole intermediates. For example, cyclization of 2-ethynylpyridine with azides under copper catalysis (e.g., CuSO₄/Na ascorbate in DMSO) is a common route . Reaction parameters like temperature (e.g., 80°C for DMF-based reactions) and solvent polarity significantly affect yields. Evidence from analogous compounds shows that refluxing in ethanol or dioxane for 5–6 hours achieves ~60–70% yields .
Q. How can structural characterization (e.g., NMR, IR, MS) resolve ambiguities in the identification of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) and ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
- IR : Carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ and NH stretches at ~3200–3400 cm⁻¹ confirm the dione structure .
- MS : Molecular ion peaks (e.g., m/z 223 for C₁₄H₁₃N₃) and fragmentation patterns help validate the core structure .
Q. What purification techniques are most effective for isolating pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Recrystallization from ethanol/dioxane mixtures (1:1) is preferred for high-purity isolation (>95%). Column chromatography using silica gel with ethyl acetate/hexane (3:7) gradients resolves structurally similar byproducts .
Advanced Research Questions
Q. How do substituents (e.g., chloro, nitro, trifluoromethyl) impact the reactivity and bioactivity of pyrazolo[1,5-a]pyrimidine-5,7-dione?
- Methodological Answer :
- Electron-withdrawing groups (e.g., Cl, NO₂) : Increase electrophilicity at the pyrimidine ring, enhancing nucleophilic substitution reactivity. For example, 3-chloro derivatives show improved cross-coupling efficiency in Suzuki reactions .
- Trifluoromethyl groups : Improve metabolic stability and binding affinity in enzyme inhibition assays (e.g., DYRK2 inhibition) .
- Data Table :
| Substituent | Reactivity (SₙAr) | LogP | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| -H | Low | 1.2 | >100 |
| -Cl | High | 1.8 | 25.4 |
| -CF₃ | Moderate | 2.5 | 12.7 |
| Source: Adapted from |
Q. What computational strategies (e.g., molecular docking, QSAR) predict the bioactivity of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., DYRK2). The ethynyl group in 3-ethynyl derivatives forms π-π interactions with Phe residues in the active site .
- QSAR : Develop models using descriptors like molar refractivity and dipole moment. For example, a QSAR study on triazolopyrimidines showed R² = 0.89 for anticancer activity .
Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?
- Methodological Answer :
- Dynamic NMR : Variable-temperature NMR (e.g., 25–100°C) detects conformational exchange in flexible ethyl groups .
- 2D-COSY/HSQC : Resolve overlapping signals in aromatic regions by correlating 1H-1H and 1H-13C couplings .
Experimental Design & Data Analysis
Q. What experimental controls are critical for reproducibility in synthesizing pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Negative Controls : Omit catalysts (e.g., CuSO₄) to confirm cyclization dependency on copper .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation in the pyrimidine ring .
Q. How can reaction byproducts (e.g., regioisomers) be minimized during cyclization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
